molecular formula C7H5N3 B068800 4,5-Diethynyl-1-methyltriazole CAS No. 181124-71-0

4,5-Diethynyl-1-methyltriazole

Cat. No. B068800
M. Wt: 131.13 g/mol
InChI Key: PIUSAIRWLKJACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diethynyl-1-methyltriazole (DEMT) is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DEMT is a heterocyclic compound that contains a triazole ring, which is an important structural motif found in many biologically active molecules.

Mechanism Of Action

The mechanism of action of 4,5-Diethynyl-1-methyltriazole is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in cellular processes. 4,5-Diethynyl-1-methyltriazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.

Biochemical And Physiological Effects

4,5-Diethynyl-1-methyltriazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4,5-Diethynyl-1-methyltriazole in lab experiments is its versatility. 4,5-Diethynyl-1-methyltriazole can be easily modified to introduce different functional groups, making it a useful building block for the synthesis of new compounds. However, one of the limitations of using 4,5-Diethynyl-1-methyltriazole is its toxicity. 4,5-Diethynyl-1-methyltriazole has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4,5-Diethynyl-1-methyltriazole. One area of interest is in the development of new materials using 4,5-Diethynyl-1-methyltriazole as a building block. 4,5-Diethynyl-1-methyltriazole has been shown to have unique electronic and optical properties, making it a promising candidate for the development of new materials for electronics and photonics applications. Another area of interest is in the development of new drugs using 4,5-Diethynyl-1-methyltriazole as a scaffold. 4,5-Diethynyl-1-methyltriazole has been shown to have anticancer and antiviral activity, making it a potential candidate for the development of new drugs for these diseases. Finally, there is also interest in studying the mechanism of action of 4,5-Diethynyl-1-methyltriazole in more detail, in order to better understand its potential applications in various fields of science.
Conclusion:
In conclusion, 4,5-Diethynyl-1-methyltriazole is a versatile compound that has potential applications in various fields of science. Its synthesis method is well-established, and it has been extensively studied for its scientific research applications. While its mechanism of action is not fully understood, it has been shown to have a variety of biochemical and physiological effects. Despite its limitations, 4,5-Diethynyl-1-methyltriazole remains a promising candidate for the development of new materials and drugs, and there is still much to be learned about its potential applications in the future.

Synthesis Methods

4,5-Diethynyl-1-methyltriazole can be synthesized by the reaction of 1-methyl-4,5-dicyano-1H-imidazole with acetylene in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, which involves the formation of a carbon-carbon triple bond between the acetylene and the imidazole ring. The resulting product is then treated with sodium hydroxide to remove the cyano groups, leading to the formation of 4,5-Diethynyl-1-methyltriazole.

Scientific Research Applications

4,5-Diethynyl-1-methyltriazole has been extensively studied for its potential applications in various fields of science. One of the major areas of interest is in the field of materials science, where 4,5-Diethynyl-1-methyltriazole has been used as a building block for the synthesis of new materials with unique properties. 4,5-Diethynyl-1-methyltriazole has also been used in the development of new drugs, particularly for the treatment of cancer and infectious diseases.

properties

CAS RN

181124-71-0

Product Name

4,5-Diethynyl-1-methyltriazole

Molecular Formula

C7H5N3

Molecular Weight

131.13 g/mol

IUPAC Name

4,5-diethynyl-1-methyltriazole

InChI

InChI=1S/C7H5N3/c1-4-6-7(5-2)10(3)9-8-6/h1-2H,3H3

InChI Key

PIUSAIRWLKJACF-UHFFFAOYSA-N

SMILES

CN1C(=C(N=N1)C#C)C#C

Canonical SMILES

CN1C(=C(N=N1)C#C)C#C

synonyms

1H-1,2,3-Triazole, 4,5-diethynyl-1-methyl- (9CI)

Origin of Product

United States

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